molecular formula C13H16BrNO3 B6747627 (2R)-2-[(3-bromobenzoyl)amino]-4-methylpentanoic acid

(2R)-2-[(3-bromobenzoyl)amino]-4-methylpentanoic acid

Cat. No.: B6747627
M. Wt: 314.17 g/mol
InChI Key: CIPVQEIYIMCCMM-LLVKDONJSA-N
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Description

(2R)-2-[(3-bromobenzoyl)amino]-4-methylpentanoic acid is an organic compound characterized by the presence of a bromobenzoyl group attached to an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-[(3-bromobenzoyl)amino]-4-methylpentanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzoic acid and an amino acid derivative.

    Coupling Reaction: The 3-bromobenzoic acid is first converted to its acyl chloride derivative using thionyl chloride. This acyl chloride is then reacted with the amino acid derivative in the presence of a base, such as triethylamine, to form the desired amide bond.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis.

Types of Reactions:

    Substitution Reactions: The bromine atom in the 3-bromobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

Major Products:

    Substitution Products: Various substituted derivatives can be formed depending on the nucleophile used.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction Products: Reduction can result in the formation of alcohols or amines.

Chemistry:

    Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology and Medicine:

    Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological pathways.

    Biochemical Studies: It can be used in studies to understand enzyme-substrate interactions and protein-ligand binding.

Industry:

    Material Science: The compound can be utilized in the development of new materials with specific properties.

    Agriculture: It may find applications in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-2-[(3-bromobenzoyl)amino]-4-methylpentanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromobenzoyl group can interact with hydrophobic pockets, while the amino acid moiety can form hydrogen bonds and electrostatic interactions with the target.

Comparison with Similar Compounds

  • (2R)-2-[(3-chlorobenzoyl)amino]-4-methylpentanoic acid
  • (2R)-2-[(3-fluorobenzoyl)amino]-4-methylpentanoic acid
  • (2R)-2-[(3-methylbenzoyl)amino]-4-methylpentanoic acid

Comparison:

  • Uniqueness: The presence of the bromine atom in (2R)-2-[(3-bromobenzoyl)amino]-4-methylpentanoic acid imparts unique reactivity and properties compared to its chloro, fluoro, and methyl analogs. Bromine’s larger size and different electronic properties can influence the compound’s behavior in chemical reactions and biological interactions.
  • Reactivity: The bromine atom can participate in specific substitution reactions that may not be as favorable with chlorine or fluorine.
  • Biological Activity: The compound’s biological activity can vary based on the halogen present, affecting its potential as a drug candidate or biochemical tool.

Properties

IUPAC Name

(2R)-2-[(3-bromobenzoyl)amino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3/c1-8(2)6-11(13(17)18)15-12(16)9-4-3-5-10(14)7-9/h3-5,7-8,11H,6H2,1-2H3,(H,15,16)(H,17,18)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPVQEIYIMCCMM-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)O)NC(=O)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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